2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with benzylsulfanyl, diphenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl chloride and thiourea, followed by cyclization.
Addition of Diphenyl Groups: The diphenyl groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of Propyl Group: The propyl group can be added through alkylation reactions using propyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, thiourea, sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the diphenyl and propyl groups can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-1H-benzimidazole
- 4,5-diphenyl-1H-imidazole
- 2-(methylsulfanyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole is unique due to the combination of its benzylsulfanyl, diphenyl, and propyl substituents, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its reactivity and potential for covalent interactions, while the diphenyl and propyl groups contribute to its hydrophobic character and binding affinity.
Properties
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h3-17H,2,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMBQRAMCDXJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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